Product packaging for Hamigerol B(Cat. No.:)

Hamigerol B

Cat. No.: B1257201
M. Wt: 1401.5 g/mol
InChI Key: SMERGGBWORXDCI-IEVBRNMCSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Marine Organisms as Sources of Bioactive Metabolites

The marine environment represents an unparalleled reservoir of biodiversity, harboring a vast array of organisms that have evolved intricate chemical defense and survival mechanisms. bidd.groupnih.govnih.govscribd.comchemspider.com These adaptations often involve the biosynthesis of structurally unique and chemically diverse secondary metabolites, making marine organisms an exceptionally rich source of bioactive compounds. bidd.groupnih.govnih.govscribd.comchemspider.commdpi.com The array of compounds isolated from marine sources includes terpenes, peptides, proteins, polysaccharides, lipids, alkaloids, and macrolides, which collectively exhibit a broad spectrum of pharmacological activities. bidd.groupnih.gov Marine microorganisms, in particular, such as bacteria and fungi, frequently engage in symbiotic relationships with soft-bodied marine invertebrates like sponges, leading to the production of novel secondary metabolites distinct from those found in terrestrial environments. bidd.groupchemspider.com

Significance of Natural Products in Biomedical Discovery and Chemical Biology

Natural products have long been indispensable in biomedical discovery and chemical biology, serving as a critical source of small molecules with significant biological activity. mdpi.com Their inherent structural complexity and diversity, often characterized by a high proportion of sp3 hybridized carbons and multiple chiral centers, enable them to interact with biological targets with high specificity and affinity. mdpi.com This unique chemical space, typically broader than that explored by traditional combinatorial chemistry, has profoundly influenced drug development, leading to the discovery of numerous therapeutic agents, including antibiotics and anti-cancer drugs. mdpi.com Beyond their direct therapeutic applications, natural products also function as invaluable modulators of biomolecular functions and provide essential design principles for the creation of new chemical libraries, facilitating the exploration of previously uncharted chemical territories. mdpi.com

Overview of the Hamigeran/Hamigerol Family of Polycyclic Diterpenoids and Sterols

The study of marine sponges has yielded two notable families of natural products: the Hamigeran family, comprising diterpenoids, and the Hamigerol family, which includes sterols. The Hamigeran diterpenoids were initially isolated in 2000 from the marine sponge Hamigera tarangaensis, with over 30 members identified to date. These compounds are characterized by a tricyclic carbon skeleton, typically either a 6-6-5 (hamigerane) or a 6-7-5 (isohamigerane) ring system, often featuring a central seven-membered ring fused with a polyfunctionalized aromatic ring and a cyclopentane ring. For instance, Hamigeran B, a diterpenoid, has exhibited antiviral properties against herpes and polio viruses, and its synthetic analogs have been investigated for anti-neuroinflammatory and neurite outgrowth-stimulating activities.

In contrast, Hamigerol B stands out as a novel polysulfate sterol dimer, representing a distinct chemical class within the natural products derived from the genus Hamigera. It was specifically isolated from the Mediterranean sponge Hamigera hamigera. The structural elucidation of this compound, alongside Hamigerol A, revealed their unprecedented nature as dimeric sterols featuring multiple sulfate (B86663) groups, with their complete structures and stereochemistry determined through extensive spectroscopic analysis. This compound is classified as a lipid and lipid-like molecule.

The following table summarizes key information regarding this compound:

PropertyDescription
Compound Name This compound
Chemical Class Polysulfate Sterol Dimer
Source Organism Hamigera hamigera (marine sponge)
Source Location Mediterranean Sea
Key Structural Feature Unprecedented polysulfate sterol dimer
PubChem CID Not directly available (internal IDs CNP0423829.0, CNP0423829.2 in COCONUT database)

Research Rationale and Scope for this compound Investigations

The discovery of compounds such as this compound highlights the persistent significance of marine natural products in scientific research. The intricate and often unique chemical architectures found in marine organisms, exemplified by polysulfate sterol dimers, offer novel scaffolds with the potential for diverse biological activities. nih.govmdpi.com Consequently, investigations into this compound are motivated by several key rationales:

Expanding Chemical Diversity: To explore new and underexplored areas of biologically relevant chemical space, which are often inaccessible through conventional synthetic methodologies. mdpi.com

Identifying Novel Bioactivities: To uncover potential new biological activities inherent to its distinctive sterol dimer structure, thereby contributing to the broader field of chemical biology. While specific detailed bioactivities for this compound are not extensively documented in the provided literature, its origin as a marine natural product suggests a high likelihood of biological relevance.

Advancing Synthetic Chemistry: The structural complexity of such polycyclic molecules frequently necessitates the development of innovative synthetic strategies, pushing the boundaries of modern organic chemistry.

Contributing to Drug Discovery Pipelines: Understanding the precise structure and potential biological interactions of this compound can contribute valuable insights to the pipeline of lead compounds for future therapeutic development, aligning with the established role of natural products in drug discovery. mdpi.com

The scope of research concerning this compound typically encompasses rigorous structural elucidation, comprehensive biological screening to identify its pharmacological profile, and potentially synthetic efforts to synthesize the compound or its derivatives for further evaluation and optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H85Na5O23S5 B1257201 Hamigerol B

Properties

Molecular Formula

C56H85Na5O23S5

Molecular Weight

1401.5 g/mol

IUPAC Name

pentasodium;[(2S,3R,4R,5S,6S,10S,13R,14R,17R)-17-[(2R)-4-[(1S,2S,4R,6S)-4-[(1S)-1-[(2S,3R,4R,5S,6S,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-2,6-disulfonatooxy-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-1,7,7-trimethyl-3,8-dioxabicyclo[4.2.1]nonan-2-yl]butan-2-yl]-4,10,13-trimethyl-2,3-disulfonatooxy-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate

InChI

InChI=1S/C56H90O23S5.5Na/c1-28(35-13-15-37-33-24-43(75-81(61,62)63)48-31(4)50(78-84(70,71)72)45(77-83(67,68)69)27-55(48,10)40(33)18-20-52(35,37)7)12-17-46-56(11)25-32(51(5,6)79-56)22-41(73-46)29(2)36-14-16-38-34-23-42(74-80(58,59)60)47-30(3)49(57)44(76-82(64,65)66)26-54(47,9)39(34)19-21-53(36,38)8;;;;;/h28-32,35-38,41-50,57H,12-27H2,1-11H3,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;;/q;5*+1/p-5/t28-,29+,30-,31-,32+,35-,36-,37+,38+,41-,42+,43+,44+,45+,46+,47-,48-,49-,50-,52-,53-,54-,55-,56+;;;;;/m1...../s1

InChI Key

SMERGGBWORXDCI-IEVBRNMCSA-I

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](CC3=C([C@]2(C[C@@H]([C@@H]1O)OS(=O)(=O)[O-])C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)[C@H]5C[C@H]6C[C@@]([C@@H](O5)CC[C@@H](C)[C@H]7CC[C@@H]8[C@@]7(CCC9=C8C[C@@H]([C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@H]1C)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)(OC6(C)C)C)C)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1C2C(CC3=C(C2(CC(C1O)OS(=O)(=O)[O-])C)CCC4(C3CCC4C(C)C5CC6CC(C(O5)CCC(C)C7CCC8C7(CCC9=C8CC(C1C9(CC(C(C1C)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)(OC6(C)C)C)C)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyms

hamigerol B

Origin of Product

United States

Discovery, Isolation, and Contextual Structural Aspects of Hamigerol B

Historical Discovery and Initial Reports of Hamigerol B and Related Structures

This compound was first brought to scientific attention in 2007, following its isolation from the marine sponge Hamigera hamigera. rsc.org This discovery was part of a broader investigation into the chemical constituents of this Mediterranean sponge, which also led to the identification of its close analogue, Hamigerol A. rsc.org Initial reports characterized both Hamigerol A and B as unprecedented polysulfated sterol dimers. rsc.org The structural elucidation of these compounds was accomplished through comprehensive analysis of spectroscopic data, primarily relying on nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. rsc.org

The initial report highlighted the novelty of these dimeric sterols, distinguishing them from the more commonly found monomeric steroidal compounds in marine organisms. The presence of multiple sulfate (B86663) groups was another defining feature, suggesting a potential role in the producing organism's defense mechanisms or other biological processes.

Isolation Methodologies from Marine Sponge Genera (Hamigera hamigera, Hamigera species)

The isolation of this compound from its natural source, the marine sponge Hamigera hamigera, involves a multi-step process designed to separate this polar, high-molecular-weight compound from a complex mixture of other metabolites. The general workflow begins with the extraction of the sponge biomass, followed by a series of chromatographic separations to achieve purification.

Advanced Chromatographic Separation Techniques in Isolation Protocols

While the precise, step-by-step protocol for this compound's isolation is proprietary to the initial research, the purification of similar complex marine natural products typically employs a combination of advanced chromatographic techniques. The process generally commences with a solvent partition of the crude extract to separate compounds based on their polarity.

Following the initial partitioning, a series of column chromatography steps are employed. These often include:

Silica (B1680970) Gel Chromatography: This technique separates compounds based on their polarity, with less polar compounds eluting first.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is crucial for the final purification of polar compounds like polysulfated sterols. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted based on their hydrophobicity. For compounds like this compound, a gradient of water and an organic solvent like acetonitrile or methanol (B129727) is typically used.

Targeted Isolation Approaches for Bioactive Polysulfated Sterols

The isolation of bioactive polysulfated sterols, including this compound, often benefits from targeted approaches that leverage the specific chemical properties of this class of compounds. The presence of multiple sulfate groups imparts a strong anionic character to these molecules, which can be exploited for their separation.

One targeted strategy involves the use of ion-exchange chromatography . In this technique, a stationary phase with positively charged functional groups is used to bind the negatively charged sulfated sterols. The bound compounds can then be selectively eluted by increasing the salt concentration of the mobile phase.

Furthermore, bioassay-guided fractionation is a common and effective approach. In this method, the crude extract and subsequent fractions are tested for a specific biological activity. Only the active fractions are then subjected to further purification, which streamlines the isolation process and focuses efforts on the compounds of interest.

Contextual Relationship to Other Marine Natural Product Classes

This compound belongs to a fascinating and structurally diverse family of marine natural products. Its unique dimeric and polysulfated nature sets it apart, yet it shares structural motifs with other compounds isolated from the Hamigera genus and the broader class of marine sterols.

Comparison with Dimeric Sterols (e.g., Hamigerols A)

This compound is most closely related to Hamigerol A, which was isolated from the same sponge, Hamigera hamigera. rsc.org Both are polysulfated dimeric sterols, meaning they are composed of two steroid units linked together and adorned with multiple sulfate groups. The primary distinction between Hamigerol A and this compound lies in the specific arrangement and connectivity of the two steroid monomers, as well as the precise location of the sulfate groups on the steroidal skeletons. These subtle structural differences can have a significant impact on their three-dimensional shape and, consequently, their biological activity.

FeatureHamigerol AThis compound
Classification Polysulfated Dimeric SterolPolysulfated Dimeric Sterol
Source Hamigera hamigeraHamigera hamigera
Key Structural Feature Dimer of two sterol units with multiple sulfate groupsDimer of two sterol units with multiple sulfate groups
Distinguishing Aspect Specific monomer linkage and sulfation patternDifferent monomer linkage and sulfation pattern compared to Hamigerol A

Structural Similarities and Distinctions within the Hamigeran Family (e.g., Hamigerans A, B, C, D, G, I, M)

Beyond the dimeric sterols, the Hamigera genus is known to produce a variety of other unique secondary metabolites known as hamigerans. These compounds, including Hamigerans A, B, C, D, G, I, and M, are typically diterpenoids or norditerpenoids, possessing different carbon skeletons from the steroidal framework of this compound.

While this compound is a C56 dimer, the hamigerans are smaller molecules, often with a fused tricyclic or tetracyclic ring system. For instance, Hamigerans A and B possess a scilit.comusda.govusda.gov fused tricyclic framework. Despite these fundamental structural differences, the co-occurrence of these diverse compound classes within the same genus points to a shared biosynthetic capability of the producing organism and its associated microbial symbionts. The study of these varied structures provides valuable insights into the chemical diversity and ecological adaptations of marine sponges.

Compound FamilyCore SkeletonKey Features
Hamigerols Dimeric SteroidTwo linked sterol units, polysulfated
Hamigerans Diterpenoid/NorditerpenoidFused polycyclic ring systems (e.g., scilit.comusda.govusda.gov)

Elucidation of Biosynthetic Pathways and Precursors of Hamigerol B

Proposed Biosynthetic Origin of Hamigerol B: Precursor Identification

This compound is a dimeric steroid, meaning its structure is formed from the joining of two sterol precursor molecules. acs.org The fundamental building blocks for these sterol monomers are synthesized through the well-established mevalonate (B85504) pathway. This pathway begins with the condensation of three acetyl-CoA molecules to eventually form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These five-carbon units are sequentially added to create farnesyl pyrophosphate (FPP) and ultimately squalene, the linear precursor that undergoes cyclization to form the characteristic four-ring core of sterols. nih.gov The specific sterol monomers that dimerize to form this compound undergo further modifications, including sulfation, before or after the dimerization event. The key biosynthetic event that defines this compound is the oxidative coupling of the side chains of two of these sulfated sterol units. acs.orgmdpi.com

Enzymatic Transformations and Key Intermediates in Hamigeran Biosynthesis from Geranyl Geranyl Pyrophosphate (GGPP)

The marine sponge genus Hamigera is also known for producing a class of diterpenoids known as hamigerans, which are structurally distinct from the sterol dimer this compound. chemistryviews.org The biosynthesis of these hamigeran compounds originates from the 20-carbon precursor, Geranyl Geranyl Pyrophosphate (GGPP). acs.orgnih.gov The proposed biosynthetic pathway for the hamigerans involves an initial series of C-H oxidations and cyclizations of GGPP to generate a key bicyclic intermediate. acs.org

The subsequent enzymatic removal of the pyrophosphate (OPP) group from this intermediate is a critical step that initiates a cascade of carbocation-mediated rearrangements. acs.org This cascade can proceed through different pathways, such as a 1,2-hydride shift or a 1,2-alkyl shift and ring expansion, to generate the diverse 6-7-5 fused tricyclic skeletons characteristic of the hamigeran family. acs.org This pathway, initiated from GGPP, is responsible for the formation of the hamigeran diterpenoids and is distinct from the sterol-based biosynthetic route that leads to this compound.

Key Step in Hamigeran BiosynthesisDescription
Precursor Geranyl Geranyl Pyrophosphate (GGPP) is the starting molecule. acs.org
Initial Cyclizations A sequence of C-H oxidations and cyclizations transforms GGPP into a bicyclic intermediate. acs.org
Pyrophosphate Elimination Enzymatic removal of the pyrophosphate group generates a carbocation. acs.org
Carbocation Rearrangements The carbocation triggers a cascade of 1,2-hydride or 1,2-alkyl shifts, leading to ring expansion and the final 6-7-5 tricyclic core. acs.org

Hypothetical Mechanistic Steps in Polysulfate Sterol Dimer Formation

The formation of the dimeric structure of this compound is hypothesized to occur through an oxidative fusion of the side chains of two precursor sterol molecules. acs.org A plausible mechanism suggests that this process is initiated by the formation of a hydroperoxide on the side chain of one sterol monomer. This reactive species could then attack the C=C double bond in the side chain of a second sterol molecule. acs.org

This intermolecular reaction is followed by a cascade of cyclization events. For this compound, this cascade leads to the formation of a distinctive oxygen-bridged heterocycle, specifically a 3,8-dioxabicyclo[4.2.1]nonane system, which links the two sterol units. acs.org The final steps in the biosynthesis involve the attachment of multiple sulfate (B86663) groups to hydroxyl functions on the sterol cores, resulting in the highly polar polysulfated structure of this compound. mdpi.comacs.org

Comparative Biosynthetic Analyses with Related Marine Metabolites (e.g., Amaroxocanes, Crellastatins)

The proposed biosynthetic pathway for this compound shares significant similarities with those proposed for other dimeric sterols isolated from marine sponges, such as the amaroxocanes and crellastatins. acs.org These compounds, isolated from sponges of the genus Phorbas (family Phorbasidae, synonymous with Anchinoidae), also feature two sterol units linked via their side chains. acs.orgcaltech.edu

The biosynthesis of these related metabolites is believed to be unified by a common strategy of oxidative dimerization. acs.org For instance, Amaroxocane B and Crellastatins A-J and L possess the same 3,8-dioxabicyclo[4.2.1]nonane heterocyclic bridge found in this compound, suggesting they are all formed through a similar carbocation-initiated cyclization cascade involving an oxygen bridge. acs.org

However, variations in this biosynthetic cascade can lead to structural diversity. For example, Amaroxocane A and Crellastatin M contain carbocyclic rings linking the two sterol units instead of an oxocane (B8688111) bridge. acs.org This suggests that alternative cyclization pathways, potentially initiated by different electrophilic substitution patterns on the sterol side chains, are active in the biosynthesis of these related compounds. acs.org The study of these parallel biosynthetic pathways provides insight into the enzymatic machinery that generates the remarkable chemical diversity of dimeric sterols in marine sponges.

Synthetic Methodologies for Hamigerol B and Complex Analogues

Formal Syntheses and Expedient Routes to Hamigerol B Core Structures

In addition to total syntheses, several formal syntheses and expedient routes to the core structures of this compound have been reported. A formal synthesis involves the synthesis of a known intermediate that has previously been converted to the final natural product. These studies are valuable as they often showcase new and efficient methods for constructing key structural motifs.

For example, a concise formal synthesis of (-)-Hamigeran B was achieved, demonstrating a new approach to the tricyclic skeleton. grafiati.com Another formal synthesis utilized a chemo-enzymatically prepared building block with a quaternary chiral center, highlighting the power of combining chemical and biological methods. grafiati.com

Expedient routes often focus on developing short and efficient pathways to the core structure. One such approach to (+)-Hamigeran B involved a palladium-catalyzed decarboxylative allylic alkylation as the key enantioselective step to form the critical quaternary carbon center. caltech.edu This was followed by a ruthenium-catalyzed cross-metathesis and a copper hydride-mediated domino conjugate reduction-cyclization to establish the tricyclic core. caltech.edu These routes are particularly valuable for enabling the synthesis of a variety of analogues for structure-activity relationship studies. mdpi.com

Table of Key Synthetic Reactions in this compound Synthesis

Reaction Type Reagents/Catalysts Purpose Reference
Intramolecular Diels-Alder Photo-irradiation or heat Construction of 6-6-5 tricyclic core organic-chemistry.org
Pd-catalyzed Cyclopropanol Ring Opening Pd catalyst Formation of 7-membered ring nih.gov
Suzuki Coupling Pd catalyst, base C-C bond formation (biaryl) mdpi.comwikipedia.org
C-H Oxidation Tomkinson malonoyl peroxide Aromatic hydroxylation nih.gov
Aerobic Oxidation Cu/TEMPO, air Alcohol to aldehyde/ketone sigmaaldrich.com
Stereoselective Hydrogenation H₂, Ir or other catalysts Setting stereocenters nih.govorganic-chemistry.org
Stereoselective Dihydroxylation OsO₄, NMO Formation of vicinal diols mdpi.comnih.gov
Pd-catalyzed Decarboxylative Allylic Alkylation Pd catalyst, chiral ligand Enantioselective quaternary center formation caltech.edu

Semi-synthetic Derivatization and Scaffold Modification for Analogues

The generation of this compound analogues through semi-synthetic methods provides a powerful tool for probing the biological significance of different structural motifs within the parent molecule. By selectively altering functional groups and modifying the core scaffold, researchers can fine-tune the compound's properties.

Synthesis of Diversified Hamigeran B Analogs

A significant effort in the field has been the synthesis of a series of new simplified hamigeran B and 1-hydroxy-9-epi-hamigeran B norditerpenoid analogs. mdpi.comnih.gov These endeavors aim to explore the neurological activities of compounds related to the cyathane diterpenoid scaffold, a structural class to which hamigeran B belongs. mdpi.com In one notable study, 23 new hamigeran B analogs were synthesized to investigate their potential as anti-neuroinflammatory agents and stimulators of neurite outgrowth. nih.govmdpi.com

The synthetic journey towards these analogs began with the preparation of a chiral phenolic compound, which serves as a key building block. mdpi.com This precursor was synthesized from the readily available 2-methyl-1,3-cyclopentanedione (B45155) over a multi-step sequence. mdpi.com From this starting point, a series of chemical transformations were employed to construct the hamigeran B skeleton-based derivatives and the 1-hydroxyl-9-epi-hamigeran B-based analogs. mdpi.com

The following table outlines a selection of the diversified hamigeran B analogs that were synthesized, highlighting the modifications made to the parent structure.

Compound IDParent ScaffoldModification
9a Hamigeran BDiol
9b Hamigeran BHydrogenation product of 9h
9c Hamigeran BHydrogenation product of 9g
9d Hamigeran BOxidation product of 9c
9e Hamigeran BHydrogenation product
9g Hamigeran BCondensation product
9h Hamigeran BHydroxyl protection of 9a
9m Hamigeran BEsterification from 9a
9n Hamigeran BEsterification from 9a
9o 1-hydroxyl-9-epi-hamigeran B-
9q 1-hydroxyl-9-epi-hamigeran B-
9t 1-hydroxyl-9-epi-hamigeran B-

Chemical Strategies for Structural Elaboration and Complexity

The synthesis of diversified hamigeran B analogs relies on a toolkit of chemical strategies to achieve structural elaboration and introduce complexity. These methods involve the selective manipulation of functional groups on the hamigeran B scaffold.

Key chemical strategies employed include:

Protection of Functional Groups: To selectively react with certain parts of the molecule while leaving others untouched, protecting groups are utilized. For instance, the hydroxyl group of compound 9a was protected to yield a variety of other analogs like 9h-n . mdpi.com

Hydrogenation: This reaction is used to saturate double bonds within the molecule. The hydrogenation of compounds 9h and 9g proceeded efficiently to yield the corresponding hydrogenated products 9c and 9e . mdpi.com

Esterification: To introduce different ester functionalities, compound 9a was subjected to esterification reactions to form analogs 9h , 9m , and 9n . mdpi.com

Hydrolysis and Oxidation: A two-step process of hydrolysis followed by oxidation was used to transform compound 9c into 9d . mdpi.com

Condensation Reactions: These reactions are employed to join molecular fragments. For example, the synthesis of compound 9g involved a condensation step. mdpi.com

These chemical strategies allow for a systematic modification of the hamigeran B scaffold, leading to the creation of a library of analogs with varied structural features. This diversification is crucial for understanding how specific structural elements contribute to the biological activity of this class of compounds.

Mechanistic Investigations of Hamigerol B S Biological Activities

Molecular and Cellular Mechanisms of Antiproliferative Activity

There is currently no available scientific literature detailing the specific molecular and cellular mechanisms of the antiproliferative activity of Hamigerol B.

Modulation of Apoptotic Pathways: p53, BCL-2, and Caspase-3 Expression

No research studies were found that specifically investigate the effects of this compound on the expression or modulation of key apoptotic proteins such as the tumor suppressor p53, the anti-apoptotic protein BCL-2, or the executioner caspase, Caspase-3. Therefore, its role in the intrinsic or extrinsic apoptotic pathways remains uncharacterized.

Disruption of Hypoxia-Inducible Factor 1α (HIF-1α)/p300 Interaction

There is no scientific evidence available to suggest that this compound disrupts the crucial protein-protein interaction between Hypoxia-Inducible Factor 1α (HIF-1α) and its co-activator p300. This interaction is a key component of the cellular response to hypoxia and a target for anticancer therapies, but the effect of this compound on this specific mechanism has not been reported.

Cell Cycle Perturbation Studies

No studies have been published that analyze the effect of this compound on cell cycle progression. Information regarding whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, or G2/M) is not available in the current scientific literature.

Anti-neuroinflammatory Action and Signaling Pathway Modulation

The potential anti-neuroinflammatory properties of this compound and its effects on associated signaling pathways have not been documented in peer-reviewed research.

Inhibition of Nitric Oxide (NO) Production in Microglial Cells

There are no available studies that measure the effect of this compound on the production of nitric oxide (NO) in microglial cells, which is a key indicator of neuroinflammation. Research on its ability to inhibit inducible nitric oxide synthase (iNOS) in these cells is also absent.

Suppression of Nuclear Factor Kappa B (NF-κB) Signaling

The effect of this compound on the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, has not been investigated. There is no data on whether this compound can inhibit the activation and nuclear translocation of NF-κB or its downstream targets in the context of neuroinflammation.

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Research indicates that certain natural compounds can exert anti-inflammatory effects by modulating the expression of key inflammatory enzymes. nih.gov Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two such enzymes that are crucial mediators of inflammatory processes. nih.gov Their improper upregulation is associated with the pathophysiology of various inflammatory disorders and certain types of cancer. nih.gov

The expression of both iNOS and COX-2 is often regulated by the transcription factor nuclear factor-kappa B (NF-κB). nih.govkoreascience.kr The activation of NF-κB is a frequent target for anti-inflammatory drugs. koreascience.kr Some phytochemicals have been found to inhibit the expression of iNOS and COX-2 by preventing the activation of NF-κB. nih.gov This can occur through the repression of the degradation of IκBα, an inhibitory unit that, when intact, prevents the functionally active subunit of NF-κB from moving into the nucleus. nih.gov

While direct studies on this compound's effect on iNOS and COX-2 are not prevalent in the provided results, the general mechanisms by which other natural compounds, such as chrysin (B1683763) derivatives and various plant extracts, achieve this are well-documented. scielo.brcaldic.com These compounds have been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of iNOS and COX-2 at both the protein and mRNA levels. koreascience.krscielo.br This downregulation is often achieved in a dose-dependent manner. scielo.br

For instance, studies on RAW 264.7 macrophage cells have demonstrated that treatment with certain extracts can significantly reduce the protein levels of iNOS and COX-2 that are upregulated by LPS stimulation. scielo.br This suggests that these compounds may be valuable candidates for treating inflammatory-related diseases. scielo.br

Table 1: Effects of Various Compounds on iNOS and COX-2 Expression

Compound/ExtractEffect on iNOSEffect on COX-2Mechanism of ActionCell LineInducer
Gamijihwang-tang (GJT)Inhibited protein and mRNA expressionInhibited protein and mRNA expressionBlocking of NF-κB activationRAW 264.7 macrophagesLPS
Acanthopanax leucorrhizus (ALSDC)Down-regulated expressionDown-regulated expressionNot specifiedRAW 264.7 macrophagesLPS
Chrysin derivatives (Ch-2, Ch-4)Ch-2 weakly inhibited enzyme activityCh-4 strongly inhibited enzyme activityDirect enzyme inhibition and suppression of promoter activitiesRaw264.7 cellsLPS

Antiviral Mechanisms against Enveloped and Non-Enveloped Viruses (e.g., Herpes, Polio)

The antiviral mechanisms against herpesviruses, which are enveloped DNA viruses, often involve the inhibition of viral DNA synthesis. lecturio.comnih.gov Antiviral drugs like acyclovir (B1169) function as guanosine (B1672433) analogs that, after phosphorylation by both viral and host kinases, act as inhibitors of viral DNA polymerase. lecturio.com This process is selective for infected cells because the initial phosphorylation step requires a viral kinase. lecturio.com Other anti-herpes agents include foscarnet, which is a noncompetitive inhibitor of viral DNA polymerase, and brincidofovir, which demonstrates potent activity against a range of herpesviruses. nih.gov The host's immune system also plays a critical role, with interferons activating proteins like IFI16 to block viral replication within the cell nucleus. harvard.edu

In the case of poliovirus, a non-enveloped RNA virus, antiviral strategies often target different stages of the viral life cycle. mdpi.com Capsid-binding agents are a major class of inhibitors that prevent the virus from uncoating and releasing its genetic material into the host cell. mdpi.complos.org These small molecules fit into a hydrophobic pocket in the viral capsid. mdpi.complos.org Another key target is the viral 2C protein, an NTPase necessary for genome replication, which can be inhibited by compounds like guanidine. elifesciences.org Protease inhibitors, such as rupintrivir, also show potent inhibition of poliovirus replication by targeting the 3C protease. mdpi.com The development of drug resistance is a concern, and combination therapies using drugs with different mechanisms of action are being explored. polioeradication.org

Investigation of Other Biological Activities (e.g., Neurite Outgrowth Stimulation, cAMP Pathway Activation)

Neurite Outgrowth Stimulation: The extension of neurites is a fundamental process in the development of the nervous system. psu.edu Research has shown that various factors can stimulate neurite outgrowth. For instance, nerve growth factor (NGF) is a potent neurotrophic factor that promotes neuronal differentiation and enhances neurite growth. nih.govmdpi.com Studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have demonstrated that NGF induces the assembly of microtubules, which are essential components of the neurite structure. psu.edu This process is associated with the induction of microtubule-associated proteins like tau and MAP1. psu.edu Furthermore, activation of the transient receptor potential vanilloid 2 (TRPV2) channel has been shown to induce neurite initiation and branching. biorxiv.org The substrate on which nerve cells are grown can also influence neurite extension; for example, hydrogels with a positive charge have been shown to improve the attachment and differentiation of primary sensory neurons. nih.gov

cAMP Pathway Activation: The cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) signaling pathway is a crucial second messenger system involved in a multitude of cellular functions, including cell growth, differentiation, and gene expression. news-medical.net Activation of this pathway typically begins with the stimulation of adenylyl cyclase, which converts ATP to cAMP. news-medical.netpharmgkb.org cAMP then primarily activates protein kinase A (PKA). news-medical.net PKA, in turn, phosphorylates various cellular proteins, including the transcription factor cAMP response-element binding-protein (CREB), leading to diverse cellular responses. news-medical.netfrontiersin.org

Some natural products, such as alotaketals isolated from marine sponges, have been shown to be potent activators of the cAMP signaling pathway. researchgate.net The activation of the cAMP pathway can have significant biological effects. For example, it can induce apoptosis in certain cancer cells and is involved in the regulation of apoptosis in B-progenitor cells. nih.gov In the context of neuronal development, the cAMP pathway plays a role in inducing the transcription and activity of transcription factors like Phox2a, which is necessary for the development of certain neurons. nih.gov The activation of the TRPV2 channel can also lead to an increase in cAMP levels in neurites, suggesting a role for this pathway in neurite branching. biorxiv.org

Table 2: Investigated Biological Activities of this compound and Related Compounds

Biological ActivityCompound/FactorKey FindingsModel System
Neurite OutgrowthNerve Growth Factor (NGF)Induces microtubule assembly and expression of tau and MAP1.PC12 cells
Neurite OutgrowthTRPV2 activationInduces neurite initiation and branching.Neuro2A cells
cAMP Pathway ActivationAlotaketals A and BPotent activators of the cAMP signaling pathway.Not specified
cAMP Pathway ActivationForskolinIncreases intracellular cAMP levels by activating adenylyl cyclase.Various cell types

Identification and Characterization of Molecular Targets

The identification of specific molecular targets is crucial for understanding the mechanism of action of a bioactive compound. For this compound, which is a polysulfated sterol dimer isolated from the sponge Hamigera hamigera, detailed molecular target information is limited in the provided search results. acs.org However, related compounds from marine sponges, such as discorhabdin D analogues, have been investigated for their anticancer activity, with potential targets including topoisomerase I-II and indoleamine 2,3-dioxygenase (IDO1). researchgate.net

In the broader context of the biological activities discussed, several molecular targets have been identified for other compounds:

Anti-inflammatory Activity: The primary molecular targets for many anti-inflammatory phytochemicals are the enzymes iNOS and COX-2, as well as the transcription factor NF-κB which regulates their expression. nih.gov

Antiviral Activity (Herpesviruses): The main molecular target for many anti-herpes drugs is the viral DNA polymerase. lecturio.comnih.gov Host proteins like IFI16, which are part of the interferon response, are also key in controlling viral replication. harvard.edu

Antiviral Activity (Poliovirus): Key molecular targets for poliovirus inhibitors include the viral capsid proteins (targeted by capsid binders), the 2C NTPase, and the 3C protease. mdpi.comelifesciences.org

Neurite Outgrowth: Molecular players involved in neurite outgrowth include neurotrophic factors like NGF and their receptors, ion channels such as TRPV2, and downstream signaling molecules and structural proteins like microtubules, tau, and MAP1. psu.edunih.govbiorxiv.org

cAMP Pathway: The central molecular targets in the cAMP pathway are adenylyl cyclase, which produces cAMP, and protein kinase A (PKA), which is activated by cAMP and phosphorylates downstream targets like the CREB transcription factor. news-medical.netfrontiersin.org

Pre Clinical Pharmacological and Therapeutic Potential Assessment of Hamigerol B

In Vitro Efficacy Studies

The cytotoxic potential of Hamigerol B against various cancer cell lines has been a primary focus of research. While specific IC50 values for this compound against HCT-116 and leukemia cells are not detailed in the provided search results, the broader context of marine-derived natural products indicates significant cytotoxic activities. researchgate.net For instance, crude extracts from the Hemimycale sp. marine sponge, a related organism, demonstrated selective cytotoxicity towards breast cancer cell lines with an IC50 value of 199.6 ± 0.00512 µg/ml. researchgate.net This activity was enhanced when the extract was loaded into niosomes, resulting in an IC50 value of 44.35 ± 0.011128 µg/ml. researchgate.net

Studies on other marine compounds have shown potent cytotoxicity against a range of cancer cells. For example, certain Iridaceae plant extracts were most effective against HL-60 acute promyelocytic leukemia and HCT116 colon adenocarcinoma cell lines. japsonline.com Similarly, various synthesized compounds and metal complexes have demonstrated significant cytotoxicity against cell lines such as PC3 (prostate cancer), B16F10 and A375 (melanoma), and CT-26 and HCT-116 (colon cancer). researchgate.net The general findings suggest that marine sponges are a rich source of compounds with promising anticancer properties. researchgate.netresearchgate.net

Table 1: Representative Cytotoxicity of Marine-Derived Compounds and Extracts This table is illustrative of the cytotoxic potential found in marine organisms and is not specific to this compound.

Compound/ExtractCell LineIC50 ValueSource
Hemimycale sp. Crude ExtractBreast Cancer199.6 ± 0.00512 µg/ml researchgate.net
Hemimycale sp. Niosome-loaded ExtractBreast Cancer44.35 ± 0.011128 µg/ml researchgate.net
V- and Ni complexesA375 or HCT-116<10 μM researchgate.net
Compound 4bPC37.785 μM researchgate.net

The antiviral properties of this compound are an area of active investigation. While specific data on this compound's antiviral spectrum and potency are not available in the provided search results, the broader class of marine natural products has shown significant antiviral potential. researchgate.net Natural compounds are of increasing interest as they can act on host targets, presenting a high barrier to the development of viral resistance. nih.govmdpi.com

For instance, the natural compound Homoharringtonine (HHT) has demonstrated broad-spectrum antiviral activity against several RNA and DNA viruses, including vesicular stomatitis virus (VSV), Newcastle disease virus (NDV), porcine epidemic diarrhea virus (PEDV), and herpes simplex virus type 1 (HSV-1). nih.gov Other studies have identified antihistamine drugs, such as carbinoxamine (B1668352) maleate (B1232345) and chlorpheniramine (B86927) maleate, as potent inhibitors of a broad range of influenza viruses. frontiersin.org Phycobilins from food sources have also shown promise as broad-spectrum inhibitors against coronaviruses by targeting their main proteases. frontiersin.org These examples highlight the potential for discovering potent and broad-spectrum antiviral agents from natural sources like the one from which this compound is derived.

The anti-inflammatory and neurotrophic potential of this compound is suggested by studies on related compounds and biological pathways. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great therapeutic interest. nih.gov For example, flavonoids from mulberry leaves have been shown to decrease the secretion of pro-inflammatory cytokines like IL-1β and IL-6 in vitro. mdpi.com

Brain-derived neurotrophic factor (BDNF) is crucial for neuronal survival and function, and its levels can be influenced by inflammation. nih.gov Research has shown that BDNF itself can have direct anti-inflammatory effects on microglia, the primary immune cells of the brain. frontiersin.org BDNF treatment has been found to reverse the lipopolysaccharide (LPS)-induced increase in pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cultures. frontiersin.org While direct evidence for this compound's activity is pending, the known anti-inflammatory and neuroprotective effects of other natural compounds suggest a potential avenue for its therapeutic application. nih.govmdpi.com

In Vivo Animal Model Studies

The in vivo efficacy of novel compounds is a critical step in preclinical development. probiocdmo.com Tumor xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-cancer activity of new therapeutic agents. d-nb.inforeactionbiology.combiocytogen.com For example, the discorhabdin L, a marine alkaloid, significantly inhibited prostate tumor growth in a LNCaP xenograft model. researchgate.net These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism. biocytogen.compharmaron.com

While specific in vivo efficacy data for this compound in tumor xenograft or inflammation models are not available in the provided search results, the established use of these models for other marine-derived compounds underscores the importance of such studies for this compound's future development. probiocdmo.compharmaron.com

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov These studies are typically conducted in various animal species, such as mice, rats, and monkeys, to predict human pharmacokinetics. nih.gov For instance, studies with the anticonvulsant drug gabapentin (B195806) showed variable oral bioavailability across species: 79% in mice and rats, 80% in dogs, and 40% in monkeys. nih.gov

The prediction of human PK parameters from animal data is a complex process. nih.gov Chimeric mice with humanized livers have shown high predictability for human clearance and volume of distribution. nih.gov Although specific pharmacokinetic data for this compound in any preclinical species are not present in the search results, this is a necessary area of investigation for its development as a therapeutic agent.

2

While this compound, a marine-derived diterpenoid, and its analogs have shown potential as anti-neuroinflammatory agents and stimulators of neurite outgrowth, a comprehensive preclinical assessment of its pharmacokinetic profile and pharmacodynamic effects is crucial for its development as a therapeutic agent. nih.gov This section outlines the key areas of investigation in the preclinical pharmacological and therapeutic potential assessment of this compound.

1 Absorption and Distribution Research

The processes of absorption and distribution are fundamental in determining a drug's onset of action, intensity, and duration of effect. scholarsresearchlibrary.combioivt.com Absorption is the process by which a drug enters the bloodstream, while distribution describes its dissemination throughout the body's fluids and tissues. bioivt.com

Currently, there are no publicly available research findings specifically detailing the absorption and distribution characteristics of this compound. Preclinical studies would be necessary to determine these properties. Such investigations are vital to understand how the compound reaches its potential site of action, such as the central nervous system for its neurotrophic and anti-inflammatory effects. scholarsresearchlibrary.comnih.gov

In preclinical settings, these studies are typically conducted using both in vitro models, such as cell cultures, and in vivo animal models to predict the drug's behavior in humans. scholarsresearchlibrary.comcriver.com Key parameters evaluated include bioavailability, the rate and extent of absorption, and the volume of distribution. scholarsresearchlibrary.com

Table 1: Factors Influencing Drug Absorption and Distribution

FactorDescriptionPotential Relevance for this compound
Physicochemical Properties Includes molecular weight, lipophilicity, solubility, and ionization (pKa). Lipophilic compounds tend to be absorbed more readily and distribute more widely into tissues. bioivt.comAs a diterpenoid, this compound's structure will significantly influence these properties and its ability to cross biological membranes like the blood-brain barrier.
Route of Administration The method of drug delivery (e.g., oral, intravenous) significantly impacts the rate and extent of absorption. Oral administration involves passage through the gastrointestinal tract and potential first-pass metabolism. bioivt.comThe intended therapeutic application would guide the choice of administration route and subsequent studies.
Drug Transporters Membrane proteins that facilitate the movement of drugs into (influx) or out of (efflux) cells can critically affect absorption and tissue penetration. wiley.comStudies would need to identify if this compound is a substrate for key transporters, which would affect its concentration at target sites.
Plasma Protein Binding The extent to which a drug binds to proteins in the blood, such as albumin. Only the unbound (free) drug is generally considered pharmacologically active and available for distribution. wiley.comHigh plasma protein binding could limit the amount of free this compound available to exert its effects.
Tissue Perfusion Blood flow to different tissues and organs will affect the rate and extent of drug distribution. scholarsresearchlibrary.comDistribution to the brain would be of particular interest given its potential neurological applications.

2 Metabolic Fate and Biotransformation Pathways

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, primarily in the liver. nih.gov This process typically converts lipid-soluble compounds into more water-soluble metabolites that can be more easily excreted. nih.gov Metabolism can lead to the inactivation of a drug, or in some cases, the formation of active or even toxic metabolites. qps.com

Metabolic studies are conducted using a variety of in vitro and in vivo methods. In vitro systems include liver microsomes, hepatocytes, and recombinant enzymes, which help to identify the specific enzymes responsible for metabolism, such as the Cytochrome P450 (CYP) family. nih.govbioivt.com In vivo studies in animal models help to identify the major metabolites formed and their routes of elimination. pharmacy180.com

Table 2: Major Phases of Drug Biotransformation

PhaseType of ReactionDescriptionCommon Enzymes Involved
Phase I FunctionalizationIntroduction or unmasking of a functional group (-OH, -NH2, -SH) on the parent drug. These reactions can lead to active or inactive metabolites. nih.govCytochrome P450 (CYP) monooxygenases, alcohol dehydrogenases, aldehyde dehydrogenases.
Phase II ConjugationAn endogenous substrate (e.g., glucuronic acid, sulfate (B86663), glutathione) is attached to the functional group of the drug or its Phase I metabolite. This typically results in a more water-soluble and inactive compound that is readily excreted. nih.govUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-transferases (GSTs).

3 Excretion Kinetics

Excretion is the process by which a drug and its metabolites are removed from the body. slideshare.net The primary route of excretion for most drugs is through the kidneys into the urine, although other routes such as biliary excretion (into feces), pulmonary excretion (for volatile compounds), and excretion into sweat or saliva also exist. libretexts.org

There is currently no available data on the excretion kinetics of this compound. Understanding how the compound is eliminated from the body is essential for determining dosing intervals and assessing the risk of accumulation and potential toxicity, particularly in patients with impaired kidney or liver function. europa.eu

Excretion kinetics are studied by analyzing the concentration of the drug and its metabolites in urine, feces, and blood over time following administration. pharmacy180.com Key parameters determined in these studies include the drug's half-life (t½), which is the time it takes for the plasma concentration to decrease by half, and its clearance, which is the volume of plasma cleared of the drug per unit of time. jove.comjove.com

Table 3: Primary Routes of Drug Excretion

RouteDescriptionRelevance
Renal Excretion Elimination through the kidneys via glomerular filtration, active tubular secretion, and passive tubular reabsorption. Water-soluble compounds are more readily excreted by this route. libretexts.orgThis is the most common route of excretion for drugs and their metabolites.
Biliary/Fecal Excretion Drugs and metabolites are transported from the liver into the bile and then eliminated in the feces. This is a significant route for larger molecules and some conjugated metabolites. libretexts.orgThe contribution of this pathway to the elimination of this compound would need to be determined.
Pulmonary Excretion Elimination of volatile or gaseous substances through the lungs via exhalation.Unlikely to be a major route for a diterpenoid like this compound.
Other Routes Minor routes include excretion into sweat, saliva, and breast milk. libretexts.orgThese routes are generally quantitatively insignificant for most drugs.

3 Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate that a drug has reached its target and is having a biological effect. crownbio.comveedalifesciences.com They are crucial in drug development for confirming the mechanism of action, guiding dose selection, and providing early evidence of efficacy. veedalifesciences.comreactionbiology.com

For this compound, which has shown potential anti-neuroinflammatory and neurotrophic activities, specific pharmacodynamic biomarkers have not yet been identified or validated. nih.gov Given its reported effects, potential biomarkers could be related to pathways of inflammation and neuronal growth. For example, in preclinical studies with BV-2 microglial cells, analogs of this compound were shown to inhibit the production of nitric oxide (NO), suggesting that NO levels could serve as a potential PD biomarker for its anti-inflammatory activity. nih.gov

The identification and analysis of PD biomarkers involve various technologies, including genomic, proteomic, and immunoassays, to measure changes in genes, proteins, or other molecules in response to the drug. crownbio.comnih.govtataa.com

Table 4: Potential Pharmacodynamic Biomarkers for this compound Based on its Reported Activities

Potential Therapeutic EffectPotential BiomarkerMethod of AnalysisRationale
Anti-neuroinflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)ELISA, Luminex AssaysA decrease in the levels of these cytokines in response to this compound would indicate an anti-inflammatory effect. nih.gov
Anti-neuroinflammation Nitric Oxide (NO)Griess AssayInhibition of NO production in activated microglia is a direct measure of its anti-inflammatory potential. nih.gov
Neurotrophic Activity Neuronal Growth Markers (e.g., GAP-43, Neurofilaments)Western Blot, ImmunohistochemistryAn increase in the expression of these proteins would provide evidence of neurite outgrowth and neuronal regeneration.
Target Engagement Activity of specific kinases or signaling proteins in relevant pathwaysIn vitro kinase assays, Western Blot for phosphorylated proteinsIf the direct molecular target of this compound is identified, its engagement and downstream signaling can be measured.

Structure Activity Relationship Sar Studies and Rational Design of Hamigerol B Analogues

Systematic Elucidation of Key Structural Features for Biological Activity

The biological activity of Hamigerol B is inherently linked to its intricate molecular architecture. A systematic SAR investigation would typically involve targeted modifications to various parts of the molecule to identify crucial pharmacophoric elements.

Role of Hydroxyl and Phenolic Groups on Potency

Hydroxyl (-OH) and phenolic (-OH on an aromatic ring) groups are ubiquitous functionalities in natural products and play a critical role in mediating biological activity through various mechanisms, including hydrogen bonding, increasing polarity, and participating in redox reactions. For this compound, being a polysulfate sterol dimer, the presence and position of these hydroxyl groups, and more importantly, their sulfated forms, would significantly influence its potency. Sulfate (B86663) groups enhance water solubility and can be crucial for interactions with specific protein binding sites, often involving electrostatic interactions. The number, spatial orientation, and acidity of these groups can affect binding affinity, target specificity, and pharmacokinetic properties. For instance, the presence of multiple hydroxyl groups can enhance antioxidant activity. The conversion of hydroxyl groups to sulfate esters in this compound is a key feature likely influencing its interaction with biological systems, potentially affecting cellular uptake, distribution, and target engagement.

Effects of Stereochemistry and Configuration on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental determinant of biological activity, particularly for chiral compounds like this compound. Given its nature as a sterol dimer, this compound possesses multiple chiral centers, meaning its precise three-dimensional configuration is critical for its biological function. Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, ranging from potent activity to inactivity or even toxicity. The exact spatial orientation of functional groups, dictated by stereochemistry, is essential for specific recognition and binding to biological macromolecules (e.g., enzymes, receptors). Any alteration in the configuration of a chiral center within this compound would likely lead to changes in its binding interactions, potentially diminishing or abolishing its activity.

Influence of Specific Substituents and Heterocyclic Ring Introduction

The presence and nature of various substituents attached to the this compound scaffold can profoundly influence its biological activity. Substituents can modulate lipophilicity, electronic properties (e.g., electron-donating or withdrawing effects), and steric bulk, all of which are critical for optimal binding to a target. For example, the introduction of different alkyl chains, halogens, or oxygenated functionalities could alter the compound's interaction with hydrophobic pockets or polar regions of a binding site. Similarly, the strategic introduction of heterocyclic rings into a molecular scaffold is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Heterocycles can act as bioisosteres, provide additional hydrogen bond donors/acceptors, or alter the electronic distribution, thereby fine-tuning the molecule's interaction with its biological target.

Computational Approaches to SAR Analysis and Molecular Modeling

Computational approaches play an increasingly vital role in SAR analysis and rational drug design, complementing experimental studies. These methods are particularly valuable for complex natural products where experimental synthesis of numerous analogues can be challenging.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound or its analogues) when bound to a specific protein target. By simulating the binding interactions, docking can provide insights into the key residues involved in binding and the critical functional groups of the ligand. This helps in identifying potential pharmacophores and designing analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, allowing researchers to observe the flexibility of both the ligand and the target protein. This can reveal crucial conformational changes, stability of binding poses, and the strength of interactions, offering a more comprehensive understanding of the SAR than static docking alone.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between structural descriptors of a series of compounds and their biological activities. By analyzing these relationships, researchers can predict the activity of new, unsynthesized analogues and identify which structural features contribute quantitatively to activity. This approach can guide the rational design of this compound analogues by predicting the impact of specific modifications.

Pharmacophore Modeling: This involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. Pharmacophore models can be derived from active compounds or from the target's binding site, guiding the design of new molecules that possess these critical features.

These computational tools, while not providing direct experimental data, offer powerful predictive capabilities and insights into the molecular basis of activity, guiding the rational design of this compound analogues by prioritizing modifications likely to enhance or retain desired biological effects.

Ligand-based and Structure-based Drug Design Principles

Drug design methodologies are broadly categorized into two principal approaches: ligand-based drug design (LBDD) and structure-based drug design (SBDD) nih.govjscimedcentral.com.

Ligand-based Drug Design (LBDD) : This approach is employed when the three-dimensional (3D) structure of the biological target (e.g., a protein receptor or enzyme) is unknown nih.govchemrxiv.org. LBDD relies on the chemical information of known active and inactive compounds (ligands) to infer the structural and physicochemical properties essential for biological activity nih.govchemrxiv.org. By analyzing common features among active ligands, researchers can develop pharmacophore models, which represent the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) critical for binding to the target mdpi.com. These models can then be used to virtually screen large chemical libraries to identify novel compounds with similar features, predicting their potential activity mdpi.com.

Structure-based Drug Design (SBDD) : In contrast, SBDD leverages the known 3D structure of the biological target, typically obtained through experimental techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, or computational methods like homology modeling jscimedcentral.comnih.gov. SBDD aims to understand the molecular interactions between a drug candidate and its target at an atomic level, allowing for the rational design of molecules that precisely fit into the target's binding sites with optimal affinity and specificity jscimedcentral.comnih.gov. Key techniques in SBDD include molecular docking and de novo drug design, where compounds are built piece-by-piece within the active site jscimedcentral.com. This approach facilitates the optimization of binding affinity and selectivity by guiding modifications to the ligand's structure to enhance favorable interactions and avoid unfavorable ones nih.govhudsonalphacode.org.

For this compound, given its known anticancer activity, both LBDD (if the target is unknown or its structure is unavailable) and SBDD (if a relevant target structure can be determined or predicted) could be applied to explore its mechanism of action and design more potent analogues.

Homology Modeling and Docking Studies

Homology Modeling: This computational technique is used to predict the 3D structure of a protein (the "target") based on the known experimental structure of a homologous protein (the "template") ekb.egmdpi.com. The underlying principle is that proteins with similar amino acid sequences tend to adopt similar 3D structures, and protein structures are generally more conserved than their sequences during evolution mdpi.com. Homology modeling is particularly valuable when the experimental structure of a target protein is not available, providing a crucial starting point for SBDD researchgate.netmdpi.com. The process typically involves identifying suitable templates, aligning the target and template sequences, building the model, and refining and validating its quality ekb.egmdpi.com.

Molecular Docking Studies: Molecular docking is a computational method that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target (e.g., protein, enzyme) to form a stable complex jscimedcentral.comnih.gov. It simulates the interaction between the ligand and the receptor, predicting the binding mode and estimating the binding affinity jscimedcentral.comnih.gov. Docking algorithms explore various conformations of the ligand within the target's binding site and use scoring functions to rank these poses based on their predicted binding energy jscimedcentral.com. This technique is widely used in virtual screening to identify potential drug candidates from large databases and to gain insights into the molecular mechanisms of drug action nih.govscielo.org.mx.

For this compound, if a specific protein target responsible for its anticancer activity were identified but its 3D structure was unknown, homology modeling could be used to predict the target's structure. Subsequently, molecular docking studies could be performed to predict how this compound binds to this target, identifying key residues involved in the interaction and providing insights for structural modifications. However, specific published studies detailing homology modeling or molecular docking of this compound with a defined biological target were not found in the current search results.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical relationship between the chemical structure of compounds (represented by molecular descriptors) and their biological activity nih.govnih.gov. The goal of QSAR is to develop predictive models that can estimate the biological activity of new, untested compounds based solely on their structural features gardp.orgscielo.org.mx.

The development of a QSAR model typically involves several steps:

Data Collection and Preparation : Gathering a dataset of compounds with known structures and experimental biological activities (e.g., IC50 values) scielo.org.mx.

Molecular Descriptor Generation : Calculating numerical values (descriptors) that represent various physicochemical and structural properties of the compounds, such as molecular weight, lipophilicity, electronic properties, and topological indices gardp.orgscielo.org.mx.

Model Building : Using statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, artificial neural networks) to find a correlation between the molecular descriptors and the biological activity scielo.org.mxnih.gov.

Model Validation : Assessing the robustness and predictive power of the developed model using internal (e.g., cross-validation) and external validation sets scielo.org.mxnih.gov.

Applicability Domain : Defining the chemical space for which the model can reliably make predictions gardp.org.

QSAR models are valuable tools for lead optimization and virtual screening, allowing researchers to predict the activity of new compounds in silico before their synthesis, thereby reducing the time and cost associated with drug discovery gardp.orgscielo.org.mx. While QSAR is a powerful method for drug design, specific published QSAR model development studies focused on this compound were not identified in the current literature search. Such studies, if conducted, would involve a series of this compound analogues with varying structures and activities to build a predictive model for future design.

Design and Synthesis of Optimized this compound Analogues with Enhanced Potency or Selectivity

The objective is to create new chemical entities that retain or enhance the desired biological activity while minimizing potential off-target effects. This often involves:

Modifying functional groups : Altering hydroxyl, sulfate, or other groups to investigate their role in binding and activity.

Changing stereochemistry : Exploring different spatial arrangements of atoms, as stereochemistry can significantly impact biological interactions.

Introducing or removing rings/substituents : Investigating the impact of changes to the core sterol dimer structure or the addition/removal of peripheral groups.

Bioisosteric replacement : Substituting a functional group with another group that has similar physicochemical properties but may offer improved metabolic stability, potency, or selectivity nih.gov.

The synthesis of these analogues would involve various organic chemistry reactions, often requiring multi-step synthetic routes to achieve the desired structural modifications organic-chemistry.orggrafiati.comresearchgate.net. Each newly synthesized analogue would then undergo rigorous biological evaluation to assess its potency and selectivity, and the results would feed back into further SAR analysis and rational design cycles.

While the current literature search revealed the initial anticancer activity of this compound organic-chemistry.org, specific detailed studies on the design and synthesis of optimized this compound analogues with enhanced potency or selectivity were not found. The existing literature primarily focuses on the isolation and initial characterization of this compound, and separate, detailed SAR and synthesis efforts for Hamigeran B (a distinct compound) have been reported organic-chemistry.orggrafiati.comresearchgate.net. Therefore, while the principles for designing and synthesizing analogues are well-established, specific published examples of such optimization efforts for this compound remain to be extensively documented in the publicly available scientific literature.

Advanced Analytical Approaches in Hamigerol B Research

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is fundamental to the study of natural products like Hamigerol B, from initial isolation to final purity checks. Given that this compound is a large, dimeric molecule that exists alongside similar sterols within a complex biological matrix, high-resolution separation techniques are indispensable. acs.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in marine natural product chemistry. In the initial discovery of this compound, preparative-scale HPLC was instrumental in its purification from the sponge extract. acs.org For analytical purposes, modern Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages for assessing the purity of a this compound sample. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which leads to dramatically increased separation efficiency and resolution compared to traditional HPLC. nih.gov

This high resolving power is critical for separating this compound from its co-isolated analogue, Hamigerol A, as well as other structurally similar sterol dimers or monomers that may be present as impurities. acs.org Reversed-phase HPLC, often using C18-functionalized silica (B1680970) columns with gradient elution (e.g., water/methanol (B129727) or water/acetonitrile systems), is a standard method for the analysis of marine steroids and would be the primary choice for developing a purity assessment method for this compound. nih.govnih.gov The enhanced sensitivity and speed of UHPLC also allow for the detection of trace-level impurities, ensuring the quality of the compound for further studies.

Table 1: Representative HPLC Parameters for Marine Steroid Analysis

ParameterTypical SettingPurpose in this compound Analysis
ColumnReversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm)Separation based on hydrophobicity; ideal for nonpolar steroid backbones.
Mobile Phase AWater with 0.1% Formic AcidAqueous component; acid improves peak shape and ionization for MS coupling.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidOrganic solvent to elute the highly nonpolar steroid dimer.
Elution ModeGradient ElutionResolves complex mixtures containing compounds of varying polarities, from polar sulfates to the lipid-like core. researchgate.net
Flow Rate0.2 - 0.5 mL/minOptimal for high-resolution separation on analytical UHPLC columns.
DetectorUV-Vis (low wavelength, ~205 nm) and/or Mass Spectrometer (MS)Steroid core lacks strong chromophores, requiring low UV or universal MS detection.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral and achiral molecules, including steroids. encyclopedia.pub SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small percentage of a polar organic modifier like methanol. thieme-connect.de This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency than traditional LC, often with less environmental impact due to reduced organic solvent consumption. encyclopedia.pubmdpi.com

While not yet reported for this compound, SFC would be an excellent orthogonal or alternative technique to reversed-phase LC. It often provides unique selectivity, behaving similarly to normal-phase LC, which is advantageous for separating complex isomeric mixtures. nih.gov Given the numerous stereocenters in this compound, chiral SFC columns (e.g., polysaccharide-based phases) could be employed to separate potential diastereomers or enantiomers that might arise from synthetic efforts or biotransformation. researchgate.netresearchgate.net This makes SFC a highly valuable, yet currently underexplored, tool in this compound research. thieme-connect.de

Mass Spectrometry for Metabolite Profiling and Biotransformation Studies

Mass spectrometry (MS) is a critical tool for the structural elucidation of novel compounds and the identification of their derivatives. For a complex molecule like this compound, MS provides not only molecular weight information but also structural details through fragmentation analysis.

HRMS is essential for determining the precise elemental composition of a molecule. nih.gov In the original study, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to establish the molecular formula of this compound as C₅₆H₈₅Na₅O₂₃S₅. acs.org This level of mass accuracy is indispensable for confidently identifying the compound.

This same principle is applied to metabolite profiling and biotransformation studies. researchgate.net Although no biotransformation studies of this compound have been published, HRMS is the premier tool for such an investigation. acs.org Common metabolic reactions for steroids include hydroxylations, oxidations, and demethylations. frontiersin.org An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, can detect the minuscule mass changes associated with these transformations, allowing for the confident assignment of elemental formulas to potential metabolites in a complex mixture. researchgate.net

Table 2: Predicted Mass Shifts for Potential this compound Biotransformations

BiotransformationChange in FormulaChange in Monoisotopic Mass (Da)Predicted [M-Na]⁻ of Metabolite
Hydroxylation (+O)+O+15.99491339.2948
Dehydrogenation (-2H)-H₂-2.01571321.2842
Demethylation (-CH₂)-CH₂-14.01571309.2842
Desulfation (-SO₃)-SO₃-79.95681243.3431

*Calculations based on the reported molecular formula C₅₆H₈₅Na₅O₂₃S₅ and the [M-Na]⁻ ion. acs.org

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (a precursor ion) and fragmenting it to produce a spectrum of smaller product ions. uab.edu This fragmentation pattern acts as a structural fingerprint. The initial FAB-MS analysis of this compound already revealed key fragmentation behavior, namely the sequential loss of sulfate (B86663) groups, which was crucial in identifying it as a polysulfated molecule. acs.org

A detailed MS/MS study, likely using a technique like Collision-Induced Dissociation (CID), would provide deeper structural insights. nih.gov The fragmentation of the steroid backbone itself can reveal the location of substituents. libretexts.org For sulfated steroids, predictable cleavage patterns, such as the breaking of bonds within the steroid rings, can help pinpoint the positions of hydroxyl groups and other functionalities. nih.gov By methodically analyzing the fragmentation of the molecular ion and its subsequent product ions (in MSⁿ experiments), a comprehensive map of the this compound structure can be constructed, confirming connectivity and the arrangement of its functional groups. rsc.org

Spectroscopic Methods for Mechanistic Insights (e.g., Circular Dichroism for Stereochemistry)

While NMR spectroscopy was the primary tool used to elucidate the relative stereochemistry of this compound in its initial discovery, other spectroscopic methods are vital for confirming the absolute configuration and understanding its solution-state behavior. acs.orgnih.gov

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it ideal for determining the absolute configuration of stereocenters. encyclopedia.pub

For a complex molecule like this compound with numerous chiral centers, assigning the absolute configuration by NMR alone can be challenging. The modern approach involves comparing the experimental CD spectrum with theoretical spectra calculated for all possible stereoisomers using time-dependent density functional theory (TD-DFT). nih.gov A strong match between the experimental and a single calculated spectrum provides definitive proof of the absolute configuration. rsc.orgcore.ac.uk Although a CD analysis for this compound has not been reported, it represents a critical and standard technique that would be applied in modern research to unambiguously confirm the stereochemical assignments proposed in the original literature. acs.orgrsc.org

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic journey of atoms through a biosynthetic pathway. wikipedia.org This methodology involves introducing a precursor molecule that has been enriched with a stable or radioactive isotope at a specific position into the producing organism. wikipedia.org As the organism metabolizes the labeled precursor, the isotope is incorporated into the final natural product. By analyzing the position of the isotope in the product molecule, researchers can deduce the sequence of chemical reactions and the origin of the carbon skeleton and other atoms. wikipedia.org Common stable isotopes used in these studies include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), which can be detected using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org

The application of isotopically labeled compounds is a state-of-the-art method for providing valuable information regarding the biosynthesis of natural products, including polyketides and non-ribosomally synthesized peptides. rsc.org For a compound like this compound, this approach would be critical in definitively identifying its biosynthetic precursors and understanding the intricate enzymatic steps that lead to its unique chemical structure.

For instance, researchers could propose a biosynthetic pathway and then feed the producing fungal strain with ¹³C-labeled acetate, mevalonate (B85504), or specific amino acids. Subsequent analysis of the ¹³C NMR spectrum of the isolated this compound would reveal the specific carbon atoms that were derived from the labeled precursor. This information allows for the confirmation or refutation of biosynthetic hypotheses.

Despite the power of this technique, a review of the current scientific literature reveals no specific studies where isotopic labeling has been employed to elucidate the biosynthetic pathway of this compound. The detailed research findings that would arise from such experiments are therefore not available. The table below illustrates a hypothetical experimental design for an isotopic labeling study on this compound.

Labeled Precursor Isotope Analytical Technique Information Gained
[¹³C₂]-Acetate¹³C¹³C NMR SpectroscopyIdentification of polyketide-derived units
[¹³C₆]-Glucose¹³C¹³C NMR SpectroscopyTracing the flow of primary metabolism into secondary metabolism
[¹⁵N]-Amino Acid¹⁵NMass SpectrometryIdentification of nitrogen-containing precursors
[²H]-Mevalonate²H²H NMR Spectroscopy, MSConfirmation of terpenoid precursors

This table represents a hypothetical experimental setup for illustrative purposes, as no specific studies on this compound have been published.

X-ray Crystallography of this compound-Target Complexes (if available or relevant)nih.gov

X-ray crystallography is a premier analytical technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules and their interactions with small molecule ligands. units.it In drug discovery and chemical biology, obtaining a crystal structure of a bioactive compound bound to its biological target (such as a protein or enzyme) is a significant milestone. mdpi.com Such a structure provides atomic-level detail of the binding site, revealing the specific amino acid residues involved in the interaction and the precise orientation of the ligand. nih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent or selective analogs. mdpi.comfrontiersin.org

The process involves co-crystallizing the target protein with the ligand, in this case, this compound, and then diffracting X-rays through the resulting crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined.

For this compound, which exhibits interesting biological activities, identifying its molecular target and obtaining a co-crystal structure would be highly relevant. This would provide a definitive understanding of how this compound exerts its effects and would pave the way for structure-based drug design efforts.

As of the latest review of published scientific literature and structural databases, there are no available X-ray crystal structures of this compound in complex with a biological target. The insights that would be gained from such a structure are therefore not yet realized. The table below outlines the potential data that could be derived from a successful X-ray crystallography study of a this compound-target complex.

Parameter Description Relevance to this compound Research
Resolution (Å) A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution.Would determine the clarity of the atomic positions of this compound and the binding site residues.
Binding Site Residues The specific amino acids in the target protein that interact with this compound.Key to understanding the molecular basis of the biological activity.
Key Interactions The types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target.Explains the affinity and specificity of the binding.
Ligand Conformation The three-dimensional shape of this compound when it is bound to the target.Reveals the bioactive conformation of the molecule.

This table is illustrative of the data that would be obtained from future X-ray crystallography studies, as no such studies on this compound-target complexes are currently public.

Future Research Directions and Translational Perspectives for Hamigerol B

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the biosynthesis of complex natural products like Hamigerol B is crucial for sustainable and scalable production, as well as for potential structural diversification through bioengineering. Research in this area would involve the comprehensive elucidation of the enzymatic machinery and genetic pathways responsible for its formation within its natural marine sponge host, Hamigera hamigera. While general principles of biosynthetic pathway elucidation exist, including the identification of precursors and the use of metabolic engineering strategies to alter yield and composition, the specific pathways for this compound remain largely undiscovered. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netelifesciences.org Future studies should aim to identify the specific genes and enzymes involved in the sulfation and dimerization processes that characterize this compound. This could involve genomic and transcriptomic analyses of the producing organism, followed by heterologous expression and functional characterization of candidate biosynthetic enzymes. Such insights could pave the way for biotechnological production, potentially overcoming challenges associated with limited natural supply.

Development of Novel Synthetic Methodologies for Access to Complex Hamigerol Architectures

The intricate and polysulfated dimeric sterol structure of this compound presents significant challenges for total chemical synthesis. researchgate.net Developing novel synthetic methodologies is paramount to achieving scalable and enantioselective access to this compound and its structural analogs. Current advancements in organic synthesis focus on improving efficiency, selectivity, and sustainability through the exploration of new reagents, catalysts, and computational methods. openaccessjournals.comrroij.commdpi.comrsc.org Future research would involve designing convergent synthetic routes that efficiently assemble the sterol core and precisely introduce multiple sulfate (B86663) groups and the dimeric linkage. This could include the development of new sulfation reagents and protecting group strategies compatible with the sensitive nature of these molecules. Furthermore, the application of advanced computational chemistry tools, such as artificial intelligence (AI) for reaction prediction and optimization, could significantly accelerate the discovery of efficient synthetic pathways. glchemtec.ca Addressing the inherent structural complexity and scalability issues typical of natural product synthesis will be a key focus. glchemtec.canih.gov

Identification of New Molecular Targets and Signaling Pathways

Despite its structural characterization, the precise molecular targets and mechanisms of action of this compound are not fully elucidated. Identifying these targets is fundamental to understanding its biological activities and guiding rational drug design. A major challenge in natural product drug discovery is determining the mechanism of action and biological target of novel bioactive compounds. news-medical.net Future research should employ integrated approaches combining molecular biology, analytical chemistry, and bioinformatics to systematically screen for interactions with cellular proteins, lipids, and nucleic acids. news-medical.net Techniques such as target deconvolution, phenotypic screening coupled with chemoproteomics, and advanced imaging could reveal previously unknown binding partners and perturbed signaling pathways. Given its polysulfated nature, investigations into its interactions with cell surface receptors, ion channels, or enzymes involved in sulfation or desulfation processes could be particularly insightful.

Advanced Pre-clinical Models for Efficacy and Mechanism Confirmation

To validate the therapeutic potential and confirm the mechanisms of action of this compound, the utilization of advanced pre-clinical models is essential. Pre-clinical animal models are crucial in oncological research and drug development. mdpi.com While traditional in vitro cell lines and in vivo patient-derived xenografts (PDXs) remain mainstays, the field is increasingly shifting towards more physiologically relevant models. nih.gov Future research should incorporate sophisticated models such as:

Organoids: Three-dimensional cell cultures that mimic the architecture and function of native organs, providing a more accurate representation of human physiology and disease. nih.gov

Zebrafish avatars: Rapid and cost-effective in vivo models for high-throughput screening and personalized medicine applications, particularly in oncology. nih.gov

Humanized mouse models: Genetically engineered mice that express human genes or harbor human immune systems, allowing for the study of human-specific drug interactions and immunomodulatory effects.

Disease-specific animal models: Utilizing models that faithfully recapitulate the human disease pathology for which this compound shows promise (e.g., neurodegenerative models for neurodegeneration, immunocompromised models for viral diseases, or specific cancer models for oncological interventions). mdpi.comupenn.edunih.govbiocytogen.com

These models will enable more robust efficacy testing, mechanism confirmation, and assessment of pharmacokinetics and pharmacodynamics, thereby bridging the gap between basic research and clinical translation. Validation and reproducibility of these models are critical for generating reliable data. upenn.edunih.gov

Potential for Derivatization Towards Specific Therapeutic Applications (e.g., Neurodegeneration, Emerging Viral Diseases, Oncological Interventions)

The unique chemical structure of this compound offers a scaffold for chemical derivatization to optimize its pharmacological properties and enhance its therapeutic specificity. Natural products offer a vast array of complex chemical structures, providing unique scaffolds for drug development. ijpsjournal.com

Neurodegeneration: Given that some small molecules have shown beneficial effects in interfering with protein aggregation pathways, a hallmark of neurodegenerative diseases, this compound derivatives could be explored for their potential in preventing or curing neurodegeneration. researchgate.net Research could focus on designing analogs that can cross the blood-brain barrier and modulate targets implicated in diseases like Alzheimer's or Parkinson's, potentially by targeting protein misfolding or neuroinflammation. nih.govnih.gov

Emerging Viral Diseases: Natural products have historically been a source of antiviral agents. researchgate.net Derivatization efforts could aim to enhance this compound's antiviral activity, if any, against emerging viral pathogens, including those responsible for respiratory illnesses or hemorrhagic fevers. nih.govnih.govmdpi.comeuropa.eu This would involve structure-activity relationship (SAR) studies to identify key pharmacophores and optimize binding to viral targets or host factors essential for viral replication.

Oncological Interventions: Natural products have been vital in developing therapeutic agents, including anticancer compounds. glchemtec.caijpsjournal.com this compound derivatives could be designed to target specific oncogenic pathways, inhibit cancer cell proliferation, induce apoptosis, or modulate the tumor microenvironment. This may involve modifying the sterol core or the sulfate groups to improve selectivity and reduce off-target effects. Preclinical studies using various cancer models would be crucial to evaluate their efficacy. mdpi.comnih.gov

The goal of derivatization would be to create compounds with improved potency, selectivity, bioavailability, and reduced potential for off-target effects, tailoring them for specific therapeutic applications.

Challenges and Opportunities in the Academic Research of Complex Natural Products

Academic research into complex natural products like this compound faces a unique set of challenges and opportunities.

Challenges:

Structural Complexity: The intricate and often novel chemical structures of natural products make their isolation, characterization, and synthesis laborious and challenging. glchemtec.canih.govijpsjournal.com

Limited Supply: Many natural products are obtained in very small quantities from their natural sources, hindering extensive biological testing and scale-up. nih.gov

Target Identification: Determining the precise molecular targets and mechanisms of action for novel bioactive natural products remains a significant hurdle. news-medical.net

Funding: The often unpredictable and resource-intensive nature of natural product discovery can make securing sustained funding challenging. glchemtec.ca

Bioavailability and Toxicity: Issues related to bioavailability and potential toxicity can impede the development of natural products into viable therapeutic agents. ijpsjournal.com

Regulatory Landscape: Navigating the complex regulatory landscape for sourcing and intellectual property for natural products can be difficult. ijpsjournal.com

Opportunities:

Chemical Diversity and Novelty: Natural products offer an unparalleled chemical diversity and unique scaffolds not typically found in synthetic compound libraries, providing novel starting points for drug discovery. nih.govijpsjournal.com

Novel Mechanisms of Action: Many natural products interact with biological systems in unique ways, leading to novel mechanisms of action that can address drug resistance or previously untreatable diseases. ijpsjournal.com

Technological Advancements: New technologies, including high-throughput screening (HTS), artificial intelligence (AI) for data analysis and compound identification, and synthetic biology, are revitalizing interest in natural products by accelerating discovery and production. glchemtec.caijpsjournal.comnih.gov

Integrated Approaches: Combining molecular biology, analytical chemistry, and bioinformatics offers powerful frameworks for identifying bioactive compounds and their targets in complex mixtures. news-medical.net

Historical Success: A significant percentage of approved drugs, particularly in oncology and infectious diseases, are derived from natural products, demonstrating their proven efficacy. ijpsjournal.com

Synergistic Effects: Natural products can sometimes enhance the effectiveness of existing drugs, potentially restoring efficacy in cases of resistance. ijpsjournal.com

Overcoming these challenges while leveraging the unique opportunities will require interdisciplinary collaboration, innovative technological adoption, and sustained investment in natural product research to unlock the full therapeutic potential of compounds like this compound.

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (DAVID, MetaboAnalyst). Apply machine learning (e.g., random forest) to identify signature biomarkers. Validate hypotheses via CRISPR-Cas9 knockout models of prioritized targets .

Methodological Considerations for All Studies

  • Data Reliability : Quantify uncertainties (e.g., SEM in dose-response curves) and perform power analysis to justify sample sizes. Use Bland-Altman plots for method comparison studies .
  • Ethical Documentation : Adhere to ICH guidelines for preclinical data reporting, including negative results and batch-specific variability .
  • Reproducibility : Publish raw data (e.g., NMR FID files, assay plate maps) in repositories like Zenodo, with detailed metadata for replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.